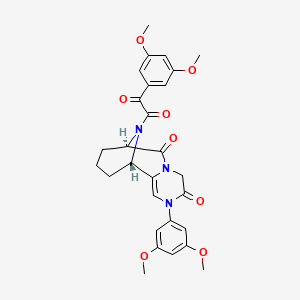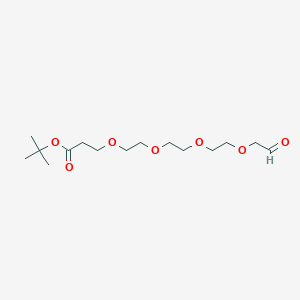
Ald-PEG4-t-butyl ester
Übersicht
Beschreibung
Ald-PEG4-t-butyl ester is a biochemical used for proteomics research . It is a type of Monodispersed Linear PEG provided by CD Bioparticles . The functional group of this compound is Benzaldehyde/t-butyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C15H28O7 or C23H35NO8 , and its molecular weight is 320.38 or 453.5 g/mol . The molecule contains a total of 67 bonds, including 32 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, 1 aromatic aldehyde, and 4 aliphatic ethers .Chemical Reactions Analysis
The this compound contains a benzaldehyde group which can react with aminooxy (ONH2) bearing molecules . The t-butyl ester is a protecting group that can be removed under acidic conditions for further conjugation .It is stored at -20°C . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Enzyme Stability Enhancement : A study demonstrated that cellulase stability in 1-butyl-3-methylimidazolium chloride is improved by covalently binding the N-terminal α-amino acid residue of commercial cellulase to mPEG-ALD (monomethoxyl-polyethylene glycol aldehyde). This modified cellulase, referred to as Cell-ALD, showed enhanced thermal stability, which could be significant for industrial applications (Li et al., 2013).
Alkyl Chain Conformation : Research on alkyl esters of a carboxylic acid attached to a vase-shaped container structure revealed insights into the conformations of alkyl groups in constrained spaces. This study has implications for understanding molecular interactions in confined environments (Purse & Rebek, 2006).
Electrolytes for Batteries : A poly(butyl acrylate) based copolymer electrolyte was developed for lithium-sulfur batteries, highlighting the importance of ester groups in the chemical capture of lithium polysulfides. This research could inform the development of more efficient battery technologies (Cai et al., 2019).
Thin Film Deposition Techniques : A review on atomic layer deposition (ALD) provided insights into its applications in various fields, including solar cell devices and transistors. ALD is a powerful tool for producing thin films with precise control, which is crucial for advanced material applications (Johnson, Hultqvist, & Bent, 2014).
Integrin Inhibitors : Research on PEG conjugates of potent α4 integrin inhibitors highlighted the role of t-butyl esters in achieving sustained levels and bioactivity of these inhibitors in vivo (Smith et al., 2013).
Photovoltaic Applications : A study on poly(ethylene oxide) as an effective buffer in photovoltaic cells demonstrated its role in improving electrode interface and efficiency. This research contributes to the development of high-performance solar cells (Jeng et al., 2011).
Ionic Liquid Stability : Another study focused on cellulase modified with polyethylene glycol (PEG) at different amino groups, revealing improved stability and activity in an ionic liquid. This has potential implications for industrial biocatalysis (Lu et al., 2018).
Catalysis in Organic Synthesis : The synthesis of alkyl aryl thioethers catalyzed by copper(I) iodide in polyethylene glycol (PEG) was demonstrated, showcasing an example of catalysis in organic synthesis (Firouzabadi et al., 2013).
Safety and Hazards
While handling Ald-PEG4-t-butyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Ald-CH2-PEG4-t-butyl ester, also known as Ald-PEG4-t-butyl ester, is primarily used as a non-cleavable linker for bio-conjugation . It is designed to react with molecules containing amino groups .
Mode of Action
The compound contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The aldehyde group can react with amino groups in target molecules, forming a stable bond. This allows the compound to link two different molecules together, which is particularly useful in drug delivery applications .
Biochemical Pathways
As a peg linker, it is likely involved in enhancing the solubility, stability, and half-life of conjugated drugs .
Pharmacokinetics
Peg linkers like ald-ch2-peg4-t-butyl ester are generally known to improve theAbsorption, Distribution, Metabolism, and Excretion (ADME) properties of conjugated drugs . They can increase the bioavailability of drugs by enhancing their solubility and stability, reducing their immunogenicity, and prolonging their circulation time in the body .
Result of Action
The primary result of Ald-CH2-PEG4-t-butyl ester’s action is the formation of a stable bond with target molecules containing amino groups . This enables the conjugation of various drugs or other active molecules, potentially enhancing their therapeutic efficacy .
Action Environment
The action of Ald-CH2-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, the ester group can be removed under acidic conditions to further conjugate . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
The aldehyde groups in Ald-CH2-PEG4-t-butyl ester are likely to undergo nucleophile substitution, reduction, and oxidation reactions . The t-butyl ester can be removed under acidic conditions
Molecular Mechanism
Ald-CH2-PEG4-t-butyl ester is a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAICMVIUVGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




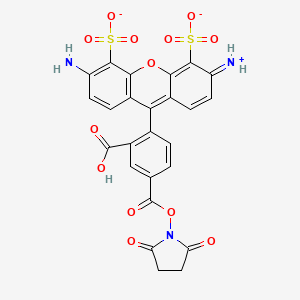
![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)
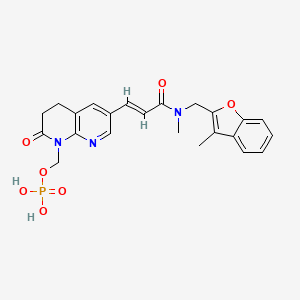
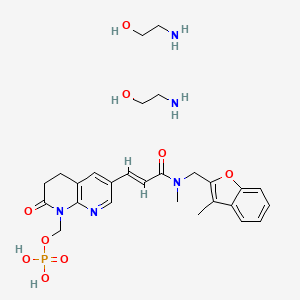
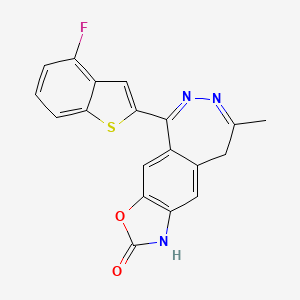
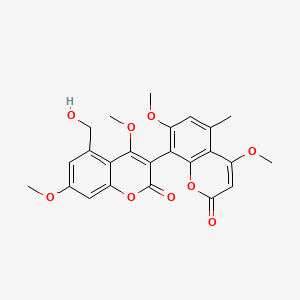
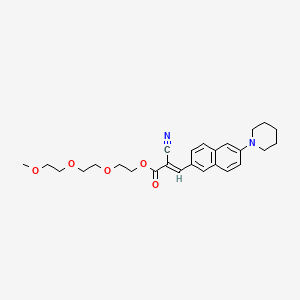
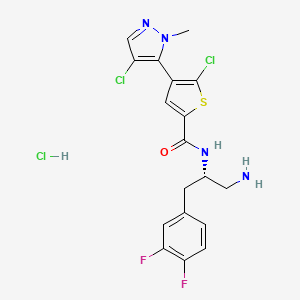
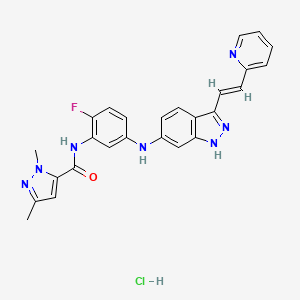
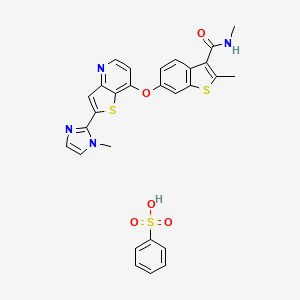
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)
